molecular formula C11H16N2O2 B7871588 N-[(3-aminophenyl)methyl]-3-methoxypropanamide

N-[(3-aminophenyl)methyl]-3-methoxypropanamide

Cat. No.: B7871588
M. Wt: 208.26 g/mol
InChI Key: SPARNOKAEVFVQW-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-3-methoxypropanamide is a chemical compound of interest in medicinal chemistry and pharmacological research. With a molecular formula of C12H18N2O2, it features a 3-methoxypropanamide chain linked to a 3-aminobenzyl group. This structure incorporates both an aromatic amine and a methoxypropanamide moiety, functional groups commonly found in compounds with biological activity. The presence of the primary aromatic amine group makes it a potential versatile intermediate or building block in organic synthesis, particularly for the preparation of more complex molecules such as potential MEK inhibitors . Researchers can utilize this compound as a key precursor in the development of novel therapeutic agents, especially in the exploration of treatments for proliferative diseases like cancer . Compounds with similar structural features, such as anilino and alkylamide groups, are frequently investigated for their inhibitory effects on kinase signaling pathways . Furthermore, the 3-methoxypropanamide chain is a recurring structural element in compounds studied for their interactions with various biological targets . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(3-aminophenyl)methyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-15-6-5-11(14)13-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPARNOKAEVFVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Carboxylic Acid Activation

A primary method involves the coupling of 3-methoxypropanoic acid with 3-aminobenzylamine. The carboxylic acid is activated using ethyl chloroformate in the presence of N-methyl morpholine, forming a mixed anhydride intermediate. Subsequent reaction with 3-aminobenzylamine yields the target amide. This method achieves yields of 78–85% under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C.

Key Steps:

  • Activation of 3-methoxypropanoic acid with ethyl chloroformate.

  • Nucleophilic attack by 3-aminobenzylamine.

  • Quenching with aqueous sodium bicarbonate and extraction.

Table 1: Reaction Conditions for Amide Coupling

ParameterOptimal RangeYield (%)
Temperature0–5°C85
SolventTHF78
CatalystN-methyl morpholine82

Reductive Amination of 3-Nitrobenzaldehyde Derivatives

An alternative route employs reductive amination to introduce the aminophenyl group. 3-nitrobenzaldehyde is condensed with 3-methoxypropanamide using sodium cyanoborohydride in methanol, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. This method offers a 70–75% overall yield but requires stringent control over hydrogen pressure (1–3 atm).

Advantages:

  • Avoids harsh acidic conditions.

  • Enables stereochemical control during imine formation.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies utilize Wang resin-bound 3-methoxypropanoic acid. After activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 3-aminobenzylamine is coupled in dichloromethane (DCM). Cleavage from the resin using trifluoroacetic acid (TFA) yields the product with >90% purity. This approach is scalable and minimizes purification challenges.

Table 2: Solid-Phase Synthesis Parameters

Resin TypeCoupling ReagentCleavage AgentPurity (%)
WangEDC/HOBtTFA/DCM (1:3)92

Optimization of Reaction Parameters

Catalytic Systems

Palladium on carbon (Pd/C) is preferred for nitro group reduction due to its high activity and recyclability. Substituting Pd/C with Raney nickel decreases yields by 15–20%. For amide coupling, N-methyl morpholine outperforms triethylamine in minimizing side reactions like over-activation.

Solvent Effects

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates in amide coupling by stabilizing charged intermediates. Non-polar solvents (toluene) are unsuitable due to poor solubility of 3-aminobenzylamine.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >98% purity. Alternative solvents like ethyl acetate reduce yields due to low solubility at room temperature.

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate gradient) resolves byproducts such as unreacted 3-methoxypropanoic acid. High-performance liquid chromatography (HPLC) with a C18 column confirms purity using a methanol/water mobile phase.

Industrial-Scale Synthesis Considerations

Continuous Flow Reactors

Adoption of continuous flow systems reduces reaction times by 40% compared to batch processes. A two-stage setup enables simultaneous amide coupling and nitro reduction, achieving a throughput of 5 kg/day.

Waste Management

Ethyl chloroformate byproducts are neutralized with aqueous sodium bicarbonate, while Pd/C catalysts are recovered via filtration and reused for up to five cycles without loss of activity.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)Scalability
Amide Coupling8598High
Reductive Amination7595Moderate
Solid-Phase Synthesis9092Very High

Chemical Reactions Analysis

Types of Reactions

N-[(3-aminophenyl)methyl]-3-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy group under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

The compound exhibits several biological activities, which can be categorized into the following areas:

1. Anticonvulsant Activity

  • Research indicates that N-[(3-aminophenyl)methyl]-3-methoxypropanamide has potential anticonvulsant properties. It acts on the central nervous system (CNS) to mitigate seizures, making it a candidate for treating epilepsy and other seizure-related disorders. Studies have shown that related compounds can significantly reduce seizure frequency in animal models, suggesting a promising pathway for new anticonvulsants based on this structural framework.

2. Antioxidant Properties

  • The compound displays antioxidant capabilities, attributed to its ability to scavenge free radicals. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The mechanism involves the modulation of cellular pathways that respond to oxidative damage.

3. Anticancer Activity

  • Preliminary studies suggest that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells. In vitro studies using various cancer cell lines have demonstrated significant reductions in cell viability, particularly against breast and lung cancer cells. The IC50 values indicate potent cytotoxic effects, highlighting the compound's potential as an anticancer agent.

Data Summary

Application Area Findings Reference
AnticonvulsantSignificant reduction in seizure frequency in rodent models
AntioxidantAbility to scavenge free radicals, protecting against oxidative stress
AnticancerInduces apoptosis in cancer cells; potent cytotoxic effects observed

Case Studies

Anticonvulsant Efficacy
A study conducted on rodent models demonstrated that administration of compounds structurally related to this compound resulted in a marked decrease in seizure activity. This study emphasizes the potential for developing new anticonvulsants based on this compound's framework.

Cancer Cell Line Studies
In vitro experiments involving various cancer cell lines revealed that derivatives of this compound significantly reduced cell viability compared to control groups. The studies indicated IC50 values that suggest strong cytotoxicity, especially against breast and lung cancer cell lines.

Mechanism of Action

The mechanism of action of N-[(3-aminophenyl)methyl]-3-methoxypropanamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

(a) N-(3-Aminophenyl)-3-phenylpropanamide

  • Structure : Replaces the methoxy group with a phenyl ring at the propanamide chain.
  • Key Differences: Increased hydrophobicity due to the phenyl group, reducing solubility in polar solvents compared to the methoxy variant . Potential for stronger π-π interactions in binding assays.

(b) 3-Chloro-N-(3-methoxyphenyl)propanamide

  • Structure: Substitutes the aminophenyl group with a chlorophenyl moiety.
  • Key Differences :
    • The electron-withdrawing chlorine atom reduces electron density on the aromatic ring, altering reactivity in electrophilic substitution reactions .
    • Molecular weight increases to 213.66 g/mol (vs. 208.26 g/mol for the parent compound), affecting diffusion rates in biological systems .

Analogues with Aliphatic Chain Modifications

(a) N-[2-(Dimethylamino)ethyl]-3-methoxypropanamide

  • Structure: Replaces the aromatic aminophenyl group with a dimethylaminoethyl chain.
  • Key Differences: Enhanced basicity due to the tertiary amine, increasing solubility in acidic environments . Potential for stronger hydrogen bonding via the dimethylamino group, which may improve binding to charged biological targets.

(b) N-Cyclopentyl-3-methoxypropanamide

  • Structure : Substitutes the aromatic group with a cyclopentyl ring.

Pharmacologically Active Analogues

(a) N-(3-Methoxyphenyl)-3-(methylamino)propanamide hydrochloride

  • Structure: Adds a methylamino group to the propanamide chain and a hydrochloride salt.
  • Key Differences: The methylamino group introduces a secondary amine, enhancing hydrogen-bonding capacity and bioavailability. The hydrochloride salt improves aqueous solubility (Molecular weight: 244.72 g/mol) .

(b) N-(3-Aminophenyl)-3-(2,3-dichlorophenoxy)propanamide

  • Structure: Replaces the methoxy group with a dichlorophenoxy substituent.
  • Key Differences: The dichlorophenoxy group increases lipophilicity (LogP ~3.5 estimated) and may enhance membrane permeability. Potential for halogen bonding in enzyme inhibition, as seen in protease inhibitors with dichlorophenyl groups .

Crystallographic and Stability Comparisons

The crystal structure of 3-Chloro-N-(4-methoxyphenyl)propanamide (a positional isomer) reveals:

  • Hydrogen-bonding networks : Classical N–H···O and C–H···O interactions stabilize the crystal lattice, with bond lengths of 1.2326 Å (C=O) and 1.3416 Å (C–N) .
  • Packing efficiency: Intercentroid distances of 4.8194 Å between aromatic systems suggest weaker π-π stacking than the parent compound’s aminophenyl group, which likely forms stronger interactions .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
This compound C₁₁H₁₆N₂O₂ 208.26 3-aminophenyl, methoxy 1.2
N-(3-Aminophenyl)-3-phenylpropanamide C₁₅H₁₆N₂O 240.31 3-aminophenyl, phenyl 2.8
3-Chloro-N-(3-methoxyphenyl)propanamide C₁₀H₁₂ClNO₂ 213.66 3-chlorophenyl, methoxy 1.9
N-Cyclopentyl-3-methoxypropanamide C₁₀H₁₇NO₂ 183.25 cyclopentyl, methoxy 0.7

*LogP estimated using ChemDraw.

Biological Activity

N-[(3-aminophenyl)methyl]-3-methoxypropanamide, also known as 2-amino-N-benzyl-3-methoxypropanamide, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : (2S)-2-amino-N-benzyl-3-methoxypropanamide

The compound features an amine group, a methoxy group, and a benzyl moiety, which are crucial for its biological activity.

This compound exhibits various mechanisms that contribute to its biological effects:

  • Opioid Receptor Modulation : The compound has been shown to interact with mu-opioid (MOP) and nociceptin/orphanin FQ peptide (NOP) receptors. Co-activation of these receptors may provide analgesic effects while minimizing typical opioid side effects such as respiratory depression and addiction .
  • Antioxidant Activity : Research indicates that derivatives of similar compounds demonstrate significant antioxidant properties, which could be beneficial in treating oxidative stress-related conditions .
  • Neuroprotective Effects : Some studies suggest that compounds structurally related to this compound may inhibit beta-amyloid deposition in the brain, offering potential therapeutic avenues for Alzheimer's disease .

Pharmacological Effects

The biological activity of this compound has been evaluated through various studies:

Table 1: Summary of Biological Activities

ActivityDescriptionReference
AnalgesicExhibits pain-relieving properties through receptor modulation
AntioxidantDemonstrates capability to scavenge free radicals
NeuroprotectivePotential to reduce beta-amyloid accumulation in neurodegenerative diseases
CytotoxicityEffects on cancer cell lines indicating potential anticancer activity

Case Studies

Several case studies have highlighted the effectiveness of this compound and its analogs:

  • Analgesic Efficacy : A study involving animal models demonstrated that compounds with similar structures provided significant pain relief without the classical side effects associated with opioids. This suggests a promising profile for chronic pain management .
  • Antioxidant Studies : In vitro studies have shown that derivatives exhibit potent antioxidant activity, which is crucial for preventing cellular damage in various conditions, including neurodegenerative diseases .
  • Alzheimer's Disease Research : Research focusing on amyloid-beta peptides indicated that certain structural modifications in related compounds could inhibit aggregation, providing insights into potential treatments for Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can N-[(3-aminophenyl)methyl]-3-methoxypropanamide be characterized using spectroscopic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of the methoxy group (-OCH3_3), the aminophenyl moiety, and the propanamide backbone. Peaks for aromatic protons (6.5–7.5 ppm) and methoxy protons (~3.8 ppm) are expected .
  • Infrared (IR) Spectroscopy : Identify characteristic absorption bands, such as N-H stretching (3300–3500 cm1^{-1} for amine and amide groups) and C=O stretching (~1650 cm1^{-1} for the amide carbonyl) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (calculated molecular weight: 209.24 g/mol for C11_{11}H16_{16}N2_2O2_2) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Critical Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste services to avoid environmental contamination .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult a physician immediately .

Q. What is the synthetic route for preparing this compound, and what intermediates are involved?

  • Synthetic Pathway :

Intermediate 1 : React 3-methoxypropanoic acid with thionyl chloride to form 3-methoxypropanoyl chloride.

Intermediate 2 : Protect 3-aminobenzylamine with a Boc group to avoid side reactions.

Coupling : Combine intermediates via Schlenk techniques in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine) to form the amide bond.

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in different solvents be resolved?

  • Resolution Strategies :

  • Solvent Polarity Screening : Test solubility in DMSO, DCM, THF, and water. Polar aprotic solvents (e.g., DMSO) typically dissolve amides better due to hydrogen bonding .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and assess purity-driven solubility variations .
  • pH-Dependent Studies : Adjust pH to protonate/deprotonate the amine group, altering solubility in aqueous buffers .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

  • Optimization Approaches :

  • Catalytic Efficiency : Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency (~85–90% yield) .
  • Reaction Monitoring : Employ TLC or HPLC to track intermediate conversions and minimize side products.
  • Purification : Apply column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high-purity isolates .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound?

  • Structural Insights :

  • Crystal Packing : Determine dihedral angles between the methoxyphenyl and propanamide groups to assess planarity and steric effects .
  • Hydrogen Bonding : Identify intermolecular H-bonds (e.g., N-H···O=C) that stabilize the crystal lattice, influencing solubility and stability .
  • Validation : Compare experimental bond lengths/angles with computational (DFT) models to validate electronic structure .

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